

TSU-68 (Orantinib): A Technical Guide to Targets and Binding Affinity

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Compound of Interest

Compound Name: TSU-68

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Abstract

TSU-68 (also known as Orantinib or SU6668) is an orally bioavailable, small-molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs) crucial to tumor angiogenesis and proliferation.[1][2] This document provides a comprehensive technical overview of **TSU-68**'s primary molecular targets, its binding affinity, and the experimental methodologies used to characterize its activity. **TSU-68** competitively inhibits the ATP-binding sites of vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR), thereby disrupting downstream signaling pathways essential for cancer progression.[3][4]

Core Molecular Targets and Binding Affinity

TSU-68 exhibits potent inhibitory activity against a select group of RTKs. Its primary targets are PDGFR β , VEGFR2 (KDR), and FGFR1.[5][6] The compound demonstrates the highest potency against PDGFR β autophosphorylation in cell-free assays.[3][7] It also shows significant activity against Flt-1 (VEGFR1) and the stem cell factor receptor, c-Kit.[8] Notably, **TSU-68** has minimal to no inhibitory effect on other kinases such as EGFR, IGF-1R, Met, Src, Lck, Zap70, Abl, and CDK2, highlighting its specific selectivity profile.[3][9]

Quantitative Binding Affinity Data

The binding affinity of **TSU-68** has been quantified using both cell-free and cell-based assays, with results typically reported as the half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (K_i).

Target	Assay Type	Value	Units	Reference(s)
PDGFRβ	Cell-free	8	nM (K _i)	[3][8]
Cell-free	0.06	μM (IC ₅₀)	[5]	
VEGFR2 (KDR)	Cell-free	2.43	μM (IC ₅₀)	[10]
FGFR1	Cell-free	1.2	μM (K _i)	[8]
Cell-free	3.04	μM (IC ₅₀)	[10]	
Flt-1 (VEGFR1)	Cell-free	2.1	μM (K _i)	[8]
c-Kit	Cell-based	0.1 - 1.0	μM (IC ₅₀)	[8]
Aurora B	Not Specified	35	nM (IC ₅₀)	[5][6]
Aurora C	Not Specified	210	nM (IC ₅₀)	[5][6]
EGFR	Cell-free	>100	μM (IC ₅₀)	[5]

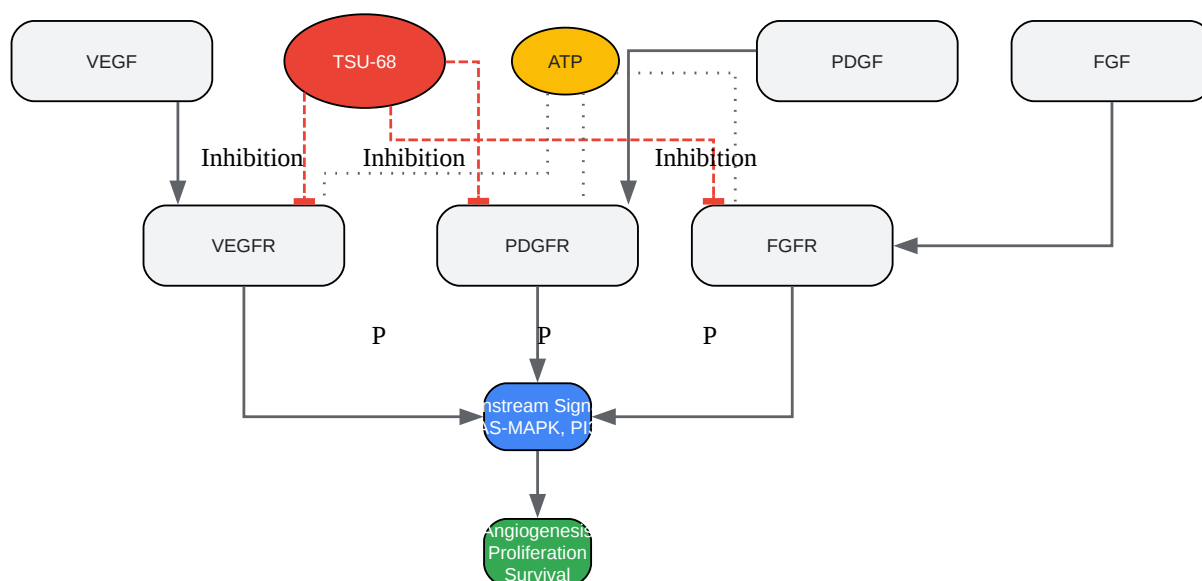
Cellular Activity and Proliferation Inhibition

TSU-68 effectively inhibits ligand-stimulated cellular processes, including receptor phosphorylation and cell proliferation.

Cell Type	Stimulant	Inhibitory Effect	Value	Units	Reference(s)
HUVECs	VEGF	Inhibition of KDR tyrosine phosphorylation	0.03 - 10	μM	[3] [8]
VEGF	Inhibition of mitogenesis	0.34	μM (IC50)	[8]	
FGF	Inhibition of mitogenesis	9.6	μM (IC50)	[8]	
NIH-3T3	PDGF	Inhibition of PDGFRβ tyrosine phosphorylation	0.03 - 0.1	μM	[3]
PDGF	Inhibition of cell proliferation	1.0	μM (IC50)	[8]	
MO7E	SCF	Inhibition of c-Kit autophosphorylation	0.1 - 1.0	μM (IC50)	[8]
SCF	Inhibition of cell proliferation	0.29	μM (IC50)	[6]	

Mechanism of Action and Signaling Pathways

TSU-68 functions as an ATP-competitive inhibitor, binding to the kinase domain of target receptors and preventing the transfer of a phosphate group from ATP to tyrosine residues.[\[3\]](#)
[\[11\]](#) This action blocks the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling cascades responsible for cell proliferation, migration, and angiogenesis.
[\[1\]](#)[\[12\]](#)



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Caption: **TSU-68** inhibits VEGFR, PDGFR, and FGFR signaling.

Experimental Protocols

Detailed experimental protocols for **TSU-68** are found within primary research literature. The following summarizes the general methodologies cited in the reviewed sources.

Cell-Free Kinase Assays (IC₅₀/K_i Determination)

Cell-free assays are utilized to determine the direct inhibitory effect of **TSU-68** on the kinase activity of its purified target receptors.

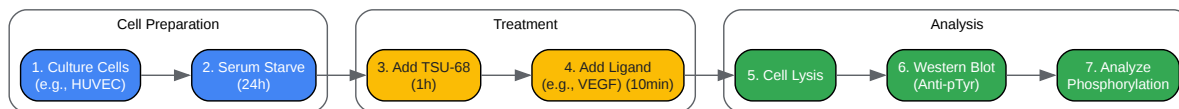
- **Enzyme and Substrate Preparation:** Recombinant human kinase domains of PDGFR β , VEGFR2, and FGFR1 are used. A generic tyrosine-containing peptide serves as the substrate.

- **Reaction Mixture:** The kinase, substrate, and varying concentrations of **TSU-68** are incubated in a buffer solution containing ATP and necessary cofactors (e.g., MgCl₂).
- **Kinase Reaction:** The reaction is initiated by the addition of ATP and allowed to proceed for a specified time at a controlled temperature.
- **Detection:** The amount of phosphorylated substrate is quantified. This is often accomplished using methods such as ELISA with a phosphotyrosine-specific antibody or by measuring the depletion of ATP using a luminescent assay.
- **Data Analysis:** The concentration of **TSU-68** that inhibits 50% of the kinase activity (IC₅₀) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. K_i values are calculated from IC₅₀ values using the Cheng-Prusoff equation.

Cell-Based Phosphorylation Assays

These assays measure the ability of **TSU-68** to inhibit receptor autophosphorylation within a cellular context.

- **Cell Culture:** Human Umbilical Vein Endothelial Cells (HUVECs) or NIH-3T3 cells engineered to overexpress a target receptor (e.g., PDGFR β) are cultured to confluence.[3][6]
- **Serum Starvation:** Cells are quiesced by incubation in a low-serum medium for approximately 24 hours to reduce basal receptor phosphorylation.[6]
- **Inhibitor Treatment:** The cells are pre-incubated with varying concentrations of **TSU-68** for a period, typically 60 minutes.[6]
- **Ligand Stimulation:** The respective ligand (e.g., VEGF for HUVECs, PDGF for NIH-3T3/PDGFR β cells) is added at a concentration around 100 ng/ml for a short duration (e.g., 10 minutes) to induce receptor autophosphorylation.[6]
- **Cell Lysis and Immunoblotting:** Cells are lysed, and the total protein is quantified. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for phosphorylated tyrosine residues, followed by a secondary antibody for detection. The total amount of the target receptor is also measured as a loading control.[6]



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Caption: Workflow for a cell-based receptor phosphorylation assay.

Conclusion

TSU-68 is a potent, selective, multi-targeted inhibitor of key RTKs involved in angiogenesis and tumor growth, with a particularly high affinity for PDGFR β . Its mechanism as an ATP-competitive inhibitor has been well-characterized through a variety of in vitro and cell-based assays. The quantitative data presented in this guide offer a clear profile of **TSU-68**'s inhibitory activities, providing a valuable resource for researchers in oncology and drug development.

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